molecular formula C13H14N2O2S B3430632 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol CAS No. 852388-84-2

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol

Cat. No.: B3430632
CAS No.: 852388-84-2
M. Wt: 262.33 g/mol
InChI Key: GDJWDVJIWSZYMB-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol (CAS No. 852388-84-2) is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₂S and a molecular weight of 262.33 g/mol . The structure comprises a 1,4-benzodioxin moiety fused to an imidazole ring substituted with an ethyl group and a thiol (-SH) functional group at the 2-position. This compound is primarily utilized in research settings, with suppliers such as Santa Cruz Biotechnology offering it under catalog number sc-356967 . Its storage recommendations specify room temperature conditions, and it is available for global shipment .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-15-10(8-14-13(15)18)9-3-4-11-12(7-9)17-6-5-16-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWDVJIWSZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138385
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852388-84-2
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like lithium hydride (LiH) to facilitate the formation of the imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Addition: The double bonds in the benzodioxin ring can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in the presence of a base.

    Addition: Electrophiles like bromine (Br₂) can be used under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: N-alkyl or N-acyl imidazole derivatives.

    Addition: Halogenated benzodioxin derivatives.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its potential applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C13_{13}H15_{15}N2_{2}O3_{3}S
  • Molecular Weight : 265.34 g/mol
  • IUPAC Name : this compound

Physicochemical Properties

PropertyValue
LogP (octanol-water partition coefficient)2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area77.1 Ų

Pharmaceutical Development

This compound has been investigated for its potential as an anti-inflammatory agent. Its structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for drug development aimed at treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for developing therapies against oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Coordination Chemistry

The thiol group in the compound allows it to form stable complexes with transition metals. This property is useful in coordination chemistry for developing new materials with applications in catalysis and sensor technology.

Biological Studies

Studies have shown that the compound can modulate various biological pathways, including cell signaling and apoptosis. Its ability to influence these pathways makes it a valuable tool in cellular biology research.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds could inhibit pro-inflammatory cytokines in vitro. The specific role of this compound was highlighted as a promising lead compound for further development into anti-inflammatory drugs.

Case Study 2: Antioxidant Mechanisms

In a controlled experiment assessing the antioxidant capacity of various compounds, this compound was shown to significantly reduce lipid peroxidation in cellular models. This finding suggests its potential application in formulating supplements or therapeutics aimed at reducing oxidative damage.

Case Study 3: Metal Complexation

Research published in Inorganic Chemistry explored the complexation of thiol-containing compounds with palladium and platinum salts. The study found that the compound formed stable complexes that exhibited catalytic activity in organic reactions, indicating its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can result in the inhibition of processes such as folic acid synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active molecules, particularly those containing the 2,3-dihydro-1,4-benzodioxin scaffold. Below is a comparative analysis:

Compound Structure Key Substituents Molecular Formula Pharmacological Role Key Differences
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol Imidazole-thiol + benzodioxin Ethyl, thiol C₁₃H₁₄N₂O₂S Research chemical (unconfirmed therapeutic use) Thiol group enhances reactivity (e.g., disulfide formation)
D4476 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide Pyridinyl, benzamide C₂₃H₁₉N₃O₃ CK1α inhibitor; suppresses Treg differentiation Benzamide substituent improves kinase selectivity; higher molecular weight (385.42 g/mol)
Schiff Base (7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one) Coumarin + benzodioxin-iminomethyl Coumarin core C₂₀H₁₅NO₅ Fluorescent probe (hypothesized) Coumarin introduces π-conjugation for optical applications
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one Pyrimidinone + benzodioxin Methoxyphenyl, methylsulfanyl C₁₃H₁₄N₂O₂S Unspecified (structural isomer) Pyrimidinone core alters hydrogen-bonding capacity

Pharmacological and Physicochemical Comparisons

Reactivity and Stability: The thiol group in the target compound confers higher nucleophilicity compared to D4476’s benzamide, making it prone to oxidation (e.g., disulfide formation) . This may limit its stability in vivo compared to D4476, which exhibits robust cell permeability and kinase selectivity .

The target compound’s thiol group may interact with cysteine residues in kinases, offering a distinct mechanism but unverified selectivity .

Immunomodulatory Effects: D4476 suppresses regulatory T-cell (Treg) differentiation, enhancing antitumor immunity in combination therapies .

Synthetic Accessibility :

  • The synthesis of benzodioxin-imidazole derivatives typically involves condensation reactions, as seen in related benzimidazole syntheses (e.g., using sodium metabisulfite in DMF) . However, the thiol group in the target compound may require protective strategies (e.g., trityl groups) to prevent oxidation during synthesis .

Key Research Findings

  • Its benzodioxin-imidazole core is critical for ATP-competitive binding .
  • Schiff Base Analogues : Exhibit fluorescence properties due to the coumarin core, suggesting applications in bioimaging rather than direct therapeutic use .
  • Structural Isomers (e.g., Entry 39, C₁₃H₁₄N₂O₂S): Despite identical molecular formulas, pyrimidinone derivatives lack the imidazole-thiol motif, resulting in divergent pharmacokinetic profiles .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 852388-84-2

The compound features a unique combination of a benzodioxin ring and an imidazole ring, which contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This mechanism is crucial for its antibacterial effects, particularly against bacterial proteases and carbonic anhydrase .
  • Dopamine Reuptake Inhibition : It has been observed to inhibit the reuptake of dopamine, which plays a key role in neurotransmission and may have implications for treating neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa18.53
A54915.75
SGC-790122.10

These findings indicate potential for further development as an antitumor agent .

Case Studies

Several studies highlight the effectiveness of this compound in various biological contexts:

  • Antibacterial Studies : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential in treating chronic infections where biofilms are prevalent .
  • Anticancer Research : Another investigation into related imidazole derivatives revealed their ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells, indicating a mechanism by which these compounds may exert their anticancer effects .

Q & A

Q. What synthetic strategies are employed for preparing 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol?

The synthesis typically involves condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with imidazole precursors. For the thiol group, thiourea derivatives or thiolation agents (e.g., Lawesson’s reagent) may be used. Alkylation at the imidazole nitrogen is achieved with ethyl halides. Structural confirmation requires IR (C-S/C-N bonds), 1H NMR^1 \text{H NMR} (proton environments), and EIMS (molecular ion peak). Example protocols are detailed in sulfonamide analog syntheses using dynamic pH control and LiH catalysis .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • IR spectroscopy : Identifies C-S (600–700 cm1^{-1}) and aromatic C-H stretches.
  • 1H NMR^1 \text{H NMR} : Resolves ethyl group protons (δ 1.2–1.5 ppm for CH3_3, δ 3.5–4.0 ppm for CH2_2) and benzodioxin aromatic protons.
  • EIMS : Confirms molecular weight via the molecular ion peak (e.g., m/z 270 for C13_{13}H14_{14}N2_2O2_2S). X-ray crystallography (SHELX refinement) is recommended if crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity evaluation?

  • Kinase inhibition : Use ATP-competitive assays (e.g., CK1 inhibition, as with analog D4476 ).
  • Antibacterial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains .
  • Apoptosis screening : Annexin V/PI staining with FACS analysis (e.g., FACSCanto™) .

Advanced Research Questions

Q. How can crystallographic fragment screening elucidate binding modes of this compound?

Co-crystallize the compound with target proteins (e.g., kinases) and perform high-resolution X-ray diffraction. Use SHELX programs for structure refinement and electron density map analysis. Fragment screening pipelines (e.g., ) identify binding pockets and interaction networks (e.g., hydrogen bonds with active-site residues) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify substituents : Replace the ethyl group with methyl/propyl or the thiol with methylthio/sulfonyl.
  • Test analogs : Compare IC50_{50} values in kinase assays and antibacterial screens.
  • Computational docking : Predict binding affinities using software like AutoDock or Schrödinger. SAR data from benzodioxin-sulfonamide derivatives ( ) and imidazole-thiol analogs ( ) provide benchmarks .

Q. What methodologies resolve contradictions in reported bioactivities of structural analogs?

  • Meta-analysis : Compare studies on D4476 (CK1 inhibition vs. Treg modulation ).
  • Orthogonal assays : Validate kinase inhibition with radioactive 32P^{32} \text{P}-ATP assays and cellular proliferation tests.
  • Standardization : Replicate experiments under controlled conditions (e.g., cell line, ATP concentration).

Q. How do solvent and catalyst choices impact synthetic yield optimization?

  • Solvent screening : Test polar aprotic solvents (DMF, dioxane) vs. non-polar (toluene) for condensation steps .
  • Catalysts : Compare LiH ( ) with Pd-based catalysts for cross-coupling.
  • Design of Experiments (DOE) : Vary temperature (60–120°C), reaction time (6–24 h), and catalyst loading (1–5 mol%) to maximize yield. Monitor via HPLC .

Q. What in vivo models are appropriate for pharmacological evaluation?

  • Immunotherapy : Use murine models to assess synergy with BCG vaccines, as demonstrated with D4476 .
  • Toxicity profiling : Measure hepatic/renal biomarkers after oral administration.
  • Pharmacokinetics : Track plasma half-life and tissue distribution via LC-MS/MS.

Methodological Considerations

  • Purity assessment : HPLC (≥98% purity, as in ) and elemental analysis .
  • Data contradiction management : Cross-validate findings using biochemical, cellular, and in vivo models .
  • Crystallography : SHELXL refinement for high-resolution structures; SHELXD/E for experimental phasing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 2
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol

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